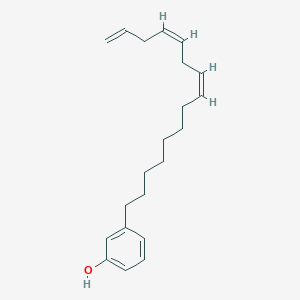

3-(8,11,14-Pentadecatrienyl)phenol

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

79353-39-2 |

|---|---|

Formule moléculaire |

C21H30O |

Poids moléculaire |

298.5 g/mol |

Nom IUPAC |

3-[(8E,11E)-pentadeca-8,11,14-trienyl]phenol |

InChI |

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b5-4+,8-7+ |

Clé InChI |

JOLVYUIAMRUBRK-AOSYACOCSA-N |

SMILES isomérique |

C=CC/C=C/C/C=C/CCCCCCCC1=CC(=CC=C1)O |

SMILES canonique |

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O |

Autres numéros CAS |

37330-39-5 79353-39-2 |

Synonymes |

cardanol |

Origine du produit |

United States |

Synthetic Strategies for Cardanol Derivatization

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of cardanol is a critical site for derivatization, allowing for the introduction of various functionalities through reactions such as esterification, etherification, and alkylation.

Esterification Reactions and Their Mechanistic Studies

Direct esterification of phenolic compounds, including cardanol, can be challenging. A two-step approach has been reported for the synthesis of cardanol-based mono-phenyl maleate (B1232345) (MPM) derivatives. This method involves the initial formation of the potassium phenolate (B1203915) derivative of cardanol, followed by its reaction with maleic anhydride (B1165640) (MA) wiserpub.com. The reaction of cardanol with MA in the presence of potassium hydroxide (B78521) and subsequent acid wash yielded MPM with a purity of 65.5% wiserpub.com.

Esterification reactions involving cardanol-based epoxidized novolac resins and methacrylic acid have also been studied for the production of vinyl ester resins. These reactions typically follow first-order kinetics and are often catalyzed by compounds such as triphenyl phosphine (B1218219) researchgate.netresearchgate.net. The mechanism of esterification between the carboxylic acid group and the oxirane ring of the epoxy resin, initiated by an acid catalyst complex, has been proposed researchgate.net. This addition esterification reaction proceeds without significant side chain reactions researchgate.net.

Etherification Pathways and Reaction Kinetics

Etherification of cardanol can be achieved through various pathways. One common method involves the reaction of the phenolic hydroxyl group with epichlorohydrin (B41342) to yield the monoglycidyl ether of cardanol researchgate.net. This epoxidized cardanol can then undergo ring-opening reactions with diol reagents, such as 1,4-butanediol (B3395766) (BD), triethylene glycol (TEG), or poly(ethylene glycol) (PEG), leading to the formation of cardanol-based polyols rsc.org. Kim et al. described such an etherification reaction where epoxidized cardanol reacted with diol reagents at a molar ratio of 1:5 rsc.org.

Another etherification route involves the alkylation of hydrogenated cardanol with epichlorohydrin, followed by the opening of the epoxy ring with protonated N-methylmorpholine to produce heterocyclic cationic salts nih.gov.

Alkylation, Including Green Methylation Approaches

Alkylation of the phenolic hydroxyl group of cardanol is a significant modification. Green methylation approaches have gained attention due to their reduced environmental impact. Methylation of cardanol has been successfully achieved using dimethyl carbonate (DMC) as a green reagent researchgate.netresearchgate.net. This process typically employs a solid/liquid phase transfer system researchgate.net.

Research has identified optimal conditions for the green methylation of cardanol using DMC. A mole ratio of cardanol:DMC:tetrabutylammonium bromide (TBAB):K2CO3 = 5:160:3:3.75, reacted at 200 °C for 10 hours, yielded methyl cardanol with a purity of 96.92% and an 82.20% yield researchgate.netresearchgate.net. Traditional methylation methods using dimethyl sulfate (B86663) (DMS) in basic conditions have also been reported, yielding methylated cardanol as a brown-reddish viscous liquid with a purity of 90.83% and a 78% yield researchgate.netsemanticscholar.org.

Table 1: Optimal Conditions and Yields for Green Methylation of Cardanol

| Reactants/Catalysts | Mole Ratio (Cardanol:DMC:TBAB:K2CO3) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

| Cardanol, DMC, TBAB, K2CO3 | 5:160:3:3.75 | 200 | 10 | 82.20 | 96.92 |

Formation of Cardanol-Based Polyols via Hydroxylation and Other Routes

The synthesis of polyols from cardanol is a crucial area of research, particularly for applications in polyurethane chemistry. A primary route involves the epoxidation of cardanol, followed by subsequent ring-opening reactions to introduce multiple hydroxyl groups rsc.orgacs.orgacs.orggoogle.comresearchgate.netgoogle.comresearchgate.nettandfonline.com.

Hydrolysis of epoxidized cardanol under acidic or basic conditions is a common method to open the epoxy rings and form polyols rsc.orgacs.orggoogle.comgoogle.com. For instance, Suresh et al. reported the saponification of epoxidized cardanol with a 10% sodium acetate (B1210297) solution at 80 °C for 4 hours rsc.org.

Polyols can also be synthesized by reacting epoxidized cardanol with various amines. Kathalewar et al. reported the synthesis of cardanol-based polyols with varying functionalities by reacting epoxidized cardanol (NC-514) with secondary amines such as diethanolamine (B148213), diethylamine, and 2-methylaminoethanol rsc.org. These polyols exhibited hydroxyl values ranging from 241 to 449 mg KOH g−1 rsc.org. Another approach involves the preparation of monoglycidyl ether of cardanol, followed by ring opening to form a diol or reaction with diethanolamine to yield a triol acs.orgresearchgate.net. Alternatively, a triol can be prepared by reacting glycerol (B35011) monochlorohydrin with cardanol acs.org.

Chemical Transformations of the Alkenyl Side Chain

The unsaturated alkenyl side chain of cardanol provides another significant site for chemical transformations, particularly through addition reactions such as epoxidation.

Epoxidation Chemistry and Ring-Opening Reactions

The control of epoxidation is crucial, as the presence of peracid can also lead to epoxy ring-opening as a side reaction acs.org. The proportion of ring opening is closely related to factors such as acidity, reaction temperature, and reaction time acs.org. By carefully tailoring the acidity of the acid carriers, the epoxy ring-opening rate can be significantly reduced while maintaining a high degree of epoxidation acs.org.

Once epoxidized, the epoxy rings are highly susceptible to ring-opening reactions, leading to the formation of new hydroxyl groups, which are vital for polyol synthesis rsc.orgacs.orgacs.orggoogle.comresearchgate.netgoogle.comresearchgate.nettandfonline.comrsc.org. Common ring-opening agents include water (hydrolysis under acidic or basic conditions) rsc.orgacs.orggoogle.comgoogle.comrsc.org, amines rsc.orgacs.orghep.com.cn, and carboxylic acids researchgate.nettandfonline.com. For instance, the ring opening of epoxidized cardanol with excess ammonium (B1175870) hydroxide under microwave irradiation produced a white solid with a high yield, although without a reported hydroxyl value rsc.org. The reaction of epoxy cardanol with bio-based acids like tartaric acid, citric acid, and adipic acid in the presence of a phase transfer catalyst has also been reported for polyol synthesis researchgate.net.

Olefin Metathesis: Cross-Metathesis and Ring-Closing Metathesis

Olefin metathesis is a powerful synthetic tool that allows for the rearrangement and formation of new carbon-carbon double bonds. This reaction class is particularly well-suited for the modification of cardanol's unsaturated alkyl side chain. semanticscholar.orgresearchgate.netmdpi.comgoogle.comgoogle.comresearchgate.netresearchgate.net The two primary forms relevant to cardanol derivatization are cross-metathesis (CM) and ring-closing metathesis (RCM). Cross-metathesis involves the reaction between two different alkenes, leading to the exchange of alkylidene units. google.comgoogle.commasterorganicchemistry.com When the two participating alkenes are identical, it is termed self-metathesis. google.com Ring-closing metathesis, on the other hand, is an intramolecular reaction where a ring structure is formed through the metathesis of two carbon-carbon double bonds within the same molecule, typically from an acyclic diene. google.comgoogle.commasterorganicchemistry.com

A notable application of cross-metathesis in cardanol chemistry is ethenolysis, a specific type of CM where cardanol reacts with ethylene (B1197577). This process can effectively cleave the internal carbon-carbon double bonds present in cardanol's side chain. google.comgoogle.comgoogle.com For instance, ethenolysis of cardanol can yield valuable products such as 1-octene (B94956) and 3-non-8-enylphenol. google.comgoogle.comgoogle.com

Catalytic Systems for Olefin Metathesis (e.g., Ruthenium-based Catalysts)

The success of olefin metathesis reactions, particularly with cardanol, heavily relies on efficient catalytic systems. Ruthenium-based alkylidene complexes are the most commonly employed catalysts due to their high activity, selectivity, and tolerance to various functional groups. researchgate.netgoogle.comgoogle.comresearchgate.netresearchgate.netmasterorganicchemistry.comgoogle.comacs.orgrsc.org These catalysts are often referred to as Grubbs catalysts or Hoveyda-Grubbs catalysts. google.comgoogle.commasterorganicchemistry.comacs.org

Early developments led to "First Generation" Grubbs catalysts, characterized by two phosphine ligands. google.com Subsequent advancements introduced "Second Generation" Grubbs catalysts, where one of the phosphine ligands is replaced by an N-heterocyclic carbene (NHC), leading to improved catalytic activity and stability. google.com Hoveyda-Grubbs catalysts represent a further evolution, being phosphine-free and exhibiting enhanced thermal stability, as well as improved tolerance to oxygen and moisture, which are crucial for practical applications. google.comgoogle.com Specific examples of ruthenium catalysts used in cardanol metathesis include those designated by their molecular weights, such as C627, C823, C801, and C848. mdpi.comresearchgate.net Furthermore, research has focused on developing ammonium-tagged ruthenium catalysts, which facilitate easier purification of the reaction products from residual ruthenium and offer reusability, sometimes by immobilization on supports like SBA-15. acs.orgapeiron-synthesis.com

| Catalyst Type | Key Structural Feature | Advantages | Common Application |

|---|---|---|---|

| First Generation Grubbs Catalyst | Two phosphine ligands (e.g., PCy₃) | Well-defined, foundational for metathesis | General olefin metathesis |

| Second Generation Grubbs Catalyst | One phosphine, one N-heterocyclic carbene (NHC) ligand | Improved activity and stability over first generation | More challenging metathesis reactions |

| Hoveyda-Grubbs Catalyst | Phosphine-free, coordinating isopropoxy substituent | Enhanced thermal stability, oxygen/moisture tolerance, reusability | Industrial applications, reactions requiring high stability |

| Ammonium-tagged Ruthenium Catalysts | Quaternary ammonium group on NHC ligand | Facilitates product purification, reusability (often immobilized) | Reactions requiring low ruthenium contamination |

Mechanistic Aspects of Olefin Metathesis in Cardanol

The mechanistic pathway of ruthenium-catalyzed olefin metathesis is well-established and involves a series of [2+2] cycloadditions and retro-[2+2] cycloadditions. masterorganicchemistry.comrsc.org The catalytic cycle commences with the interaction between the ruthenium alkylidene catalyst and an alkene substrate, forming a four-membered metallacyclobutane intermediate. masterorganicchemistry.com This intermediate then undergoes a retro-[2+2] cycloaddition, leading to the formation of a new alkene product and a regenerated ruthenium alkylidene, which can then re-enter the catalytic cycle. masterorganicchemistry.com

In the context of cardanol, the unsaturated bonds within its C15 alkyl side chain participate in this cycle. For cross-metathesis reactions, the geometry of the newly formed alkene can be a challenge, often leading to a mixture of E and Z isomers. masterorganicchemistry.com The efficiency and selectivity of these reactions are influenced by factors such as the catalyst structure, solvent, temperature, and the specific nature of the alkene substrates involved. The mechanistic understanding allows for the rational design of catalysts and reaction conditions to optimize the derivatization of cardanol. rsc.org

Hydrogenation of Unsaturated Bonds for Alkyl Chain Modification

Hydrogenation is a crucial synthetic strategy for modifying the unsaturated alkyl chain of cardanol, leading to the formation of saturated derivatives. This process involves the addition of hydrogen across the carbon-carbon double bonds, converting them into single bonds. mdpi.comsemanticscholar.orggoogle.com The primary product of complete hydrogenation of cardanol is 3-pentadecylphenol, often referred to as hydrogenated cardanol. mdpi.comsemanticscholar.orggoogle.com

This transformation can be achieved by bubbling hydrogen through cardanol or CNSL in the presence of a suitable catalyst, typically at elevated temperatures and pressures. google.com Common hydrogenation catalysts include finely divided transition metals such as copper, nickel, palladium black, and platinum black. google.com These catalysts are often supported on inert carriers like infusorial earth to enhance their efficiency. google.com Hydrogenated cardanol exhibits distinct properties compared to its unsaturated counterpart, finding utility in applications such as plasticizers for cellulose (B213188) products, components in light-colored oil-soluble resins (e.g., by reaction with formaldehyde), and as a fixative for perfumes. google.com

Ene Reactions and Other Addition Chemistries

Ene reactions represent a class of pericyclic reactions where an alkene (the "ene") containing an allylic hydrogen reacts with a compound containing a multiple bond (the "enophile") to form a new sigma bond with the concomitant shift of the ene's double bond and migration of the allylic hydrogen. scielo.br In the context of cardanol, its unsaturated alkenyl side chain can act as the "ene" component.

Research has demonstrated that cardanol can undergo facile ene reactions, for instance, with electron-deficient olefins like diethyl azodicarboxylate (DEAD). scielo.br These reactions typically proceed without the need for a catalyst, requiring only the application of heat. scielo.br Microwave heating has been shown to be particularly effective, significantly reducing reaction times and energy consumption. scielo.br The products of these ene reactions can undergo further transformations, such as Diels-Alder reactions, potentially leading to self-condensation and an increase in viscosity, which could be beneficial for applications like eco-friendly thickening agents or adhesives. scielo.br

Beyond ene reactions, the unsaturated alkyl chain of cardanol is amenable to various other addition chemistries. These include epoxidation, where the double bonds are converted into epoxide rings, and halogenation, which involves the addition of halogens across the double bonds. mdpi.comresearchgate.net Hydroxylation, the addition of hydroxyl groups, is another important modification that can be achieved through various routes, often following epoxidation and subsequent ring opening. mdpi.comrsc.org

Thiol-Ene Click Chemistry Applications

Thiol-ene click chemistry is a highly efficient and versatile reaction that has found significant application in the derivatization of cardanol. It is characterized by the anti-Markovnikov addition of a thiol (R-SH) across a carbon-carbon double bond (C=C). ingentaconnect.comtechscience.cningentaconnect.comresearchgate.nettechscience.comsemanticscholar.org This reaction proceeds via a radical mechanism and can be initiated either photochemically (using UV light in the presence of a photoinitiator like Irgacure 184) or thermally. techscience.cningentaconnect.comresearchgate.nettechscience.comsemanticscholar.orgtechscience.com

The application of thiol-ene chemistry to cardanol primarily aims to introduce additional functionalities, especially hydroxyl groups, onto the hydrophobic alkyl chain. ingentaconnect.comtechscience.cningentaconnect.comresearchgate.nettechscience.comsemanticscholar.orgtechscience.comresearchgate.net This leads to the synthesis of cardanol-based polyols, which are crucial building blocks for the development of bio-based polymers, particularly polyurethanes (PUs) and coatings. ingentaconnect.comtechscience.cningentaconnect.comresearchgate.nettechscience.comsemanticscholar.orgtechscience.comresearchgate.net For instance, the reaction of cardanol with thioglycerol via thiol-ene coupling under UV light has been successfully used to prepare cardanol-based polyols. techscience.cnresearchgate.nettechscience.com

It has been observed that while the phenolic group of cardanol can sometimes act as a radical inhibitor, the thiol-ene reaction can still proceed effectively. ingentaconnect.com However, for certain applications, particularly in the synthesis of polyurethanes, the phenolic hydroxyl group might be alkoxylated prior to the thiol-ene reaction. This converts the less reactive phenolic hydroxyl into a more reactive aliphatic hydroxyl group, enhancing its reactivity with isocyanates. ingentaconnect.comsemanticscholar.org Cardanol-based polyols derived from thiol-ene reactions have demonstrated improved mechanical, chemical, thermal, and anticorrosive properties in coatings compared to commercial acrylic counterparts. researchgate.nettechscience.com

Concurrent Functionalization of Phenolic and Alkenyl Moieties

The distinctive molecular structure of cardanol, possessing both a phenolic hydroxyl group and an unsaturated alkenyl side chain, offers a unique opportunity for concurrent functionalization of both moieties. mdpi.comscielo.brsemanticscholar.orgmdpi.comrsc.orgresearchgate.netrsc.org This dual reactivity allows for the creation of highly versatile derivatives with tailored properties.

While the unsaturated alkyl chain can undergo reactions like epoxidation, hydroxylation, and halogenation, the phenolic hydroxyl group and the aromatic ring also present reactive sites. mdpi.comrsc.orgresearchgate.netrsc.org For example, the phenolic hydroxyl can be directly epoxidized through reactions with epichlorohydrin, yielding more reactive phenolic glycidyl (B131873) ethers. researchgate.net This contrasts with the epoxidation of the aliphatic chain, where the resulting epoxy functionalities might be less reactive. researchgate.net

Furthermore, the unsaturation in the alkyl chain can be utilized to introduce additional phenolic functions. For instance, the synthesis of cardanol bisphenols has been reported by reacting the mono-unsaturated alkyl chain with excess phenol (B47542), catalyzed by acids like HClO₄ or sulfuric acid. rsc.org This strategy can lead to monomers with increased functionality, enhancing the crosslink density and mechanical properties of derived polymers. rsc.org The ability to modify both the aromatic and aliphatic parts of cardanol simultaneously provides a broad platform for designing advanced bio-based materials with diverse applications. rsc.orgresearchgate.netrsc.org

Strategies for Multi-site Derivatization

Multi-site derivatization of cardanol leverages its distinct functional groups to introduce new chemical functionalities, often leading to materials with enhanced or novel properties. The presence of both a phenolic hydroxyl and multiple double bonds in the side chain allows for selective or simultaneous modifications.

One notable strategy involves the ene reaction with diethyl azodicarboxylate (DEAD). This reaction specifically targets the olefins present in the alkenyl side chain of cardanol, yielding a hydrazino-ester derivative scielo.brscielo.brresearchgate.net. Interestingly, the olefins are shifted in position rather than destroyed, preserving their potential for further transformations such as epoxidation or polymerization on the resulting adduct scielo.brresearchgate.net. This hydrazino-ester can also undergo alkaline hydrolysis to form a hydrazine (B178648) derivative, which can subsequently be converted into an amine functionality scielo.brresearchgate.net.

Another approach focuses on incorporating acrylate (B77674) groups. Cardanol-based multi-arm acrylates have been synthesized where the acrylate functionalities are strategically attached to the alkyl side chain of the cardanol moieties, proving valuable in the development of UV-curable coatings mdpi.comresearchgate.net. Similarly, acrylated cardanol diphenyl phosphate (B84403) has been utilized to enhance the properties of UV-curable coatings mdpi.com.

Epoxidation of the double bonds in the side chain is a common multi-site derivatization method, often followed by further reactions. Epoxidized cardanol-based polymers can be prepared using various catalysts, including enzymes or peroxy acids acs.org. Subsequent treatment with sodium hydroxide (NaOH) can convert epoxidized cardanol into polyhydroxylated cardanol, which has been explored for applications such as phenolic foams acs.org.

The synthesis of cardanol-based diols serves as a crucial intermediate for the production of polyesters. These diols can be obtained through specific derivatization pathways involving the side chain acs.org. For instance, cardanol can be reacted with epichlorohydrin to yield epoxy cardanol, which, upon further reaction with itaconic acid, can produce cardanol-based polyols cureusjournals.com.

A sophisticated multi-step sequence has been developed to transform cardanol into 8-(3-hydroxyphenyl)octanal, a bio-based phenolic molecule featuring an aldehyde function. This process typically involves an initial epoxidation of the side chain, followed by hydrolysis to form diols, and finally an oxidative cleavage of these diols rsc.org. The resulting aldehyde can then serve as an AB monomer for direct step-growth homopolymerization, offering a formaldehyde-free route to phenolic networks rsc.org.

Furthermore, the derivatization of cardanol has led to the creation of multi-functional alcohols with polyphenolic scaffolds google.com and novel cardanol-based fulleropyrrolidines, achieved by transforming various functional groups on the cardanolic structure, including the aromatic ring, the hydroxyl group, or the double bonds of the side chain semanticscholar.org.

Sequential and One-Pot Synthesis Approaches

Synthetic strategies for cardanol derivatization can be broadly categorized into sequential (multi-step) and one-pot approaches, each offering distinct advantages in terms of control, efficiency, and product complexity.

Sequential Synthesis Approaches: Sequential synthesis involves a series of distinct reaction steps, often with intermediate purification, to build complex structures. This approach allows for precise control over the reaction pathways and the introduction of specific functionalities at different stages.

Aldehyde Monomer Synthesis: The production of 8-(3-hydroxyphenyl)octanal from cardanol exemplifies a sequential route, typically involving three separate steps: epoxidation of the side chain, hydrolysis of the epoxides to form diols, and subsequent oxidative cleavage of these diols rsc.org.

Methacrylate (B99206) Monomer Synthesis: Cardanol methacrylate (CM), a key bio-sourced monomer, is synthesized through a two-step sequence. First, the phenolic hydroxyl group undergoes hydroxyethylation, followed by methacrylation of the newly introduced hydroxyl group rsc.org.

Hexane-1,6-Diols Production: Cardanol can be converted into hexane-1,6-diols through a three-step process that involves specific transformations of the aromatic moiety dntb.gov.uanih.gov.

Pharmaceutical Intermediates: The synthesis of 3-vinylphenol (B127234), a crucial intermediate for various pharmaceutical drugs, proceeds sequentially. This involves an ethenolysis reaction of cardanol to yield 3-non-8-enylphenol, followed by an isomerizing ethenolysis rsc.org.

Polymer Precursors: The synthesis of N-type polymers with cardanol-based side chains often begins with the sequential derivatization of cardanol to compounds like 3-bromopropyl substituted cardanol (CL-2) and 3-aminopropyl substituted cardanol (CL-4), which then undergo polymerization via methods such as Stille coupling mdpi.com.

Multi-armed Acrylate Oligomers: Multi-armed, cardanol-based acrylate oligomers are prepared through a sequential process involving the ring-opening reaction of cardanyl glycidyl ether (CGE) with polyacids, followed by epoxidation of the unsaturation in the alkyl side chain and subsequent acrylation of the resulting epoxy groups researchgate.net.

One-Pot Synthesis Approaches: One-pot synthesis streamlines chemical processes by combining multiple reactions into a single vessel, eliminating the need for intermediate isolation and purification steps. This approach often leads to increased efficiency, reduced solvent consumption, and simplified procedures.

Ene Reaction: The ene reaction between cardanol and diethyl azodicarboxylate (DEAD) can be performed as a facile one-pot synthesis. This reaction, which introduces electrophilic nitrogen onto the cardanol structure, can be completed efficiently, especially with microwave assistance, in as little as 5 minutes without the need for a catalyst scielo.brscielo.brresearchgate.net.

Bio-sourced Monomer Synthesis: A novel bio-sourced monomer derived from cardanol has been successfully synthesized via a facile one-pot, two-step approach, which then undergoes radical aqueous miniemulsion polymerization rsc.org.

Metathesis Reactions: Direct metathesis of cardanol with ethylene can yield 1-octene and 3-(non-8-enyl)phenol in a single reaction step, highlighting the efficiency of one-pot methods for specific transformations aphrc.org.

Antioxidant Synthesis: High-efficiency cardanol-derived antioxidants, specifically phenol-arylamine antioxidants, have been successfully synthesized using a one-pot Mannich condensation reaction. This process involves hydrogenated cardanol, arylamines (such as 4-aminodiphenylamine, aniline (B41778), or p-phenylenediamine), and paraformaldehyde, proceeding under mild and catalyst-free conditions acs.orgacs.org.

UV Curable Crosslinkers: UV curable urethane-methacrylate crosslinkers derived from cardanol have been prepared via a one-pot synthesis. This method typically involves an end-capping reaction of isophorone (B1672270) diisocyanate with hydroxyethyl (B10761427) methacrylate, followed by condensation with cardanol techscience.com.

The choice between sequential and one-pot synthesis depends on the desired product, reaction complexity, and efficiency considerations. While sequential methods offer greater control and the ability to purify intermediates, one-pot approaches provide significant advantages in terms of time, cost, and environmental impact by minimizing purification steps and solvent usage.

Table 1:

| Derivatization Strategy | Reactive Site(s) Targeted | Key Reagents/Catalysts | Approach (Sequential/One-Pot) | Resulting Functional Group/Product Type | Reference |

| Ene Reaction | Alkenyl side chain | Diethyl azodicarboxylate (DEAD) | One-Pot | Hydrazino-ester derivative | scielo.brscielo.brresearchgate.net |

| Acrylation | Alkyl side chain | Various (e.g., via CGE) | Sequential (Multi-arm acrylates) | Acrylate groups | mdpi.comresearchgate.net |

| Epoxidation | Alkenyl side chain | H₂O₂, Peroxy acids, Enzymes | Sequential | Epoxides, Polyhydroxylated cardanol | acs.orgrsc.org |

| Polyol Synthesis | Phenolic OH, Alkenyl side chain | Epichlorohydrin, Itaconic acid | Sequential | Cardanol-based polyols | cureusjournals.com |

| Aldehyde Formation | Alkenyl side chain | H₂O₂, NaIO₄ | Sequential | 8-(3-hydroxyphenyl)octanal | rsc.org |

| Methacrylation | Phenolic OH | Hydroxyethylation, Methacrylation reagents | Sequential (One-pot, two-step) | Cardanol methacrylate (CM) | rsc.org |

| Mannich Condensation | Phenolic ring | Arylamines, Paraformaldehyde | One-Pot | Phenol-arylamine antioxidants | acs.orgacs.org |

| Metathesis | Alkenyl side chain | Ethylene | One-Pot | 1-octene, 3-(non-8-enyl)phenol | aphrc.org |

| Urethane-Methacrylate Synthesis | Phenolic OH, Isocyanates | Isophorone diisocyanate, Hydroxyethyl methacrylate | One-Pot | UV curable urethane-methacrylate crosslinkers | techscience.com |

| Hexane-1,6-Diols Synthesis | Aromatic moiety | Multi-step reagents | Sequential | Hexane-1,6-diols | dntb.gov.uanih.gov |

| Fulleropyrrolidine Synthesis | Aromatic ring, OH, Double bonds | Various (e.g., N-methylglycine, C60) | Sequential | Fulleropyrrolidines | semanticscholar.org |

Polymerization Mechanisms and Cardanol Based Polymer Synthesis

Addition Polymerization of Cardanol Derivatives

Enzyme-Catalyzed Oxidative Polymerization

Enzyme-catalyzed oxidative polymerization offers an environmentally benign route for synthesizing poly(cardanol) under mild reaction conditions. The primary enzyme classes employed in this field are peroxidases and laccases. These enzymes facilitate hydrogen abstraction from phenolic substrates, generating phenoxy radicals that subsequently initiate polymerization acs.org.

While certain peroxidases like soybean peroxidase (SBP) are effective in catalyzing the oxidative polymerization of cardanol, others, such as horseradish peroxidase (HRP), typically exhibit inefficient activity with bulky meta-substituted phenols like cardanol uni.lufishersci.at. To overcome this limitation, redox mediators can be employed to enable HRP-catalyzed polymerization. These mediators act as electron shuttles between the enzyme and the substrate. Research has demonstrated that N-ethyl phenothiazine (B1677639) (EP) and phenothiazine-10-propionic acid (PPA) are effective redox mediators for HRP-catalyzed cardanol polymerization, whereas veratryl alcohol (VA) shows no such effect uni.lufishersci.at. The poly(cardanol) produced via HRP with these mediators exhibits structural and property similarities to that obtained through SBP catalysis uni.lu. This approach expands the applicability of enzymatic polymerization to a broader range of substrates and enzymes.

Peroxidases, particularly soybean peroxidase (SBP), have been successfully utilized for the oxidative polymerization of cardanol. In a representative study, SBP (20 mg) catalyzed the polymerization of cardanol in a 2-propanol/phosphate (B84403) buffer solution (1:1 v/v, 25 mL), achieving a 62% yield of poly(cardanol) over 6 hours fishersci.atmultiscreensite.com. Nuclear Magnetic Resonance (NMR) and Infrared (IR) analyses of the product confirmed that the polymerization exclusively occurred at the phenolic moiety, leaving the unsaturated carbon-carbon bonds in the C15 side chain unreacted fishersci.atfishersci.com.

The resulting poly(cardanol) can be further crosslinked. For instance, the addition of cobalt naphthenate (0.5% w/w) as a catalyst facilitated the crosslinking of poly(cardanol) films, achieving a high hardness exceeding 9H on the pencil scratch hardness scale. This indicates the material's potential as a durable coating fishersci.atmultiscreensite.com. Furthermore, horseradish peroxidase (HRP) has been shown to catalyze the polymerization of cardanol at the oil-water interface, leading to the formation of poly(cardanol) microcapsules americanelements.comfishersci.ca. Peroxidases also contribute to the bioremediation of cashew nut shell liquid (CNSL) by inducing the polymerization and precipitation of phenolic constituents, including cardanol citeab.com.

Ring-Opening Polymerization for Cyclic Cardanol Derivatives

Polymer Networks and Crosslinking Architectures

Cardanol's bifunctional nature, possessing both a reactive phenolic hydroxyl group and an unsaturated aliphatic side chain, makes it an excellent candidate for constructing diverse polymer networks and crosslinking architectures. These features allow for the development of materials with enhanced flexibility, hydrophobicity, and chemical resistance.

Epoxy Resin Synthesis from Cardanol Derivatives

Cardanol derivatives are increasingly utilized in the synthesis of epoxy resins, offering a bio-based alternative to traditional petroleum-derived precursors like bisphenol A wikipedia.orgwikipedia.org. Cardanol can be epoxidized using epichlorohydrin (B41342) in the presence of a caustic soda catalyst nih.gov. The resulting cardanol epoxide, being mono-functional, typically does not form cross-linked networks independently. However, it can be effectively blended with commercial bisphenol A diglycidyl ether (DGEBA) to yield flexible epoxy systems nih.gov.

The incorporation of cardanol into epoxy formulations can significantly modify their mechanical properties. For example, introducing 20 mol% cardanol into bisphenol A-based resins can lead to a reduction in tensile, impact, and compressive strengths, but it concurrently results in a substantial improvement in elongation-at-break without significant loss of energy absorption nih.gov. Cardanol-based epoxy resins, when optimally blended with DGEBA (e.g., 40-60 wt% DGEBA), have demonstrated improved properties such as pencil hardness, impact resistance, and chemical resistance compared to neat DGEBA systems wikipedia.org. They also exhibit enhanced thermal stability, with some formulations maintaining stability up to 280 °C, and improved anti-corrosive properties wikipedia.org.

The following table illustrates the mechanical properties of commercial epoxy resins compared to blends incorporating cardanol epoxide, highlighting the impact of cardanol on flexibility and other attributes.

| Property | Commercial Epoxy Resin (DGEBA) | DGEBA:Cardanol Epoxide (80:20) | DGEBA:Cardanol Epoxide (50:50) |

| Tensile Strength (MPa) | 48 | 44.5 | 31.7 |

| Elongation-at-break (%) | 3.10 | 5.68 | 8.42 |

| Young's Modulus (MPa) | 2420 | 2045 | 1926 |

| Impact Strength (Izod, J/m) | 28.5 | 22.25 | 20.4 |

| Compressive Strength (MPa) | 108 | 92.55 | 78 |

| Flexural Strength (MPa) | 91.45 | 80.8 | 71.45 |

| Surface Hardness (Shore D) | 86 | 85.5 | 85 |

| Water Absorption (%) | 0.27 | 0.35 | 0.405 |

| Gelation Time (min) | 67 | 78 | 104 |

Polyurethane Synthesis (Isocyanate and Non-Isocyanate Polyurethanes)

Cardanol serves as a valuable bio-based feedstock for the synthesis of polyurethanes (PUs), enabling the production of both conventional isocyanate-based PUs and more environmentally friendly non-isocyanate polyurethanes (NIPUs).

Isocyanate Polyurethanes: Cardanol can be converted into polyols, which are then reacted with various diisocyanates to form polyurethanes. The synthesis of cardanol-based polyols often involves the epoxidation of the unsaturated side chain, followed by hydrolysis to introduce hydroxyl groups wikidata.orgtcichemicals.com. Common diisocyanates used include diphenylmethane (B89790) diisocyanate (MDI) cenmed.comsuprabank.org, toluene (B28343) diisocyanate (TDI) fishersci.fi, isophorone (B1672270) diisocyanate (IPDI) fishersci.fi, and hexamethylene diisocyanate (HDI) uni.lu.

The unique structure of cardanol, with its long C15 aliphatic chain, imparts flexibility to the resulting polyurethanes, while the aromatic ring contributes to rigidity fishersci.fi. Cardanol-based PU coatings have demonstrated excellent mechanical, chemical, thermal, and anticorrosive properties, often outperforming commercial acrylic-PU coatings wikipedia.org. They exhibit higher impact resistance and flexibility, attributed to the load-distributing properties of the C15 aliphatic chain wikipedia.org. Rigid polyurethane foams derived from cardanol-based polyols are characterized by a closed-cell structure and high compressive strength tcichemicals.com.

The following table summarizes some mechanical properties of rigid and tough polyurethanes synthesized from cardanol-based resins.

| Property | Rigid Polyurethane | Tough Polyurethane |

| Tensile Strength (MPa) | Lower | Higher |

| Elongation (%) | Lower | Higher |

| Hardness (Shore D) | Higher | Lower |

| Chemical Resistance | Excellent | Excellent |

Data adapted from suprabank.orguni.lu. Specific numerical values vary depending on exact formulation and curing conditions.

Non-Isocyanate Polyurethanes (NIPUs): The synthesis of NIPUs from cardanol offers a greener alternative by circumventing the use of toxic isocyanates and phosgene, which are typically required for conventional PU synthesis wikipedia.org. A common synthetic route for cardanol-based NIPUs involves several steps:

Preparation of a cardanol formaldehyde (B43269) oligomer through the reaction of cardanol and formaldehyde, often catalyzed by citric acid wikipedia.orgguidetopharmacology.orgwikipedia.org.

Epoxidation of the resulting oligomer using reagents like m-chloroperbenzoic acid to obtain an epoxide compound wikipedia.orgguidetopharmacology.orgwikipedia.org.

Fixation of carbon dioxide (CO2) to the epoxide to form a cyclic carbonate wikipedia.orgguidetopharmacology.orgwikipedia.org.

Reaction of the cyclic carbonate with an amine to form the cardanol-based NIPU wikipedia.orgguidetopharmacology.orgwikipedia.org.

Cardanol-based NIPUs synthesized through this route exhibit stable thermal performance, as evidenced by thermogravimetric analysis (TGA) wikipedia.org. The formation of both primary and secondary hydroxyl groups along the hydroxyurethane backbone can occur due to the different ring-opening pathways of the cyclic carbonates wikipedia.org. This approach highlights the potential of cardanol in developing sustainable and high-performance polymeric materials.

Advanced Cardanol Based Materials Science and Engineering

Structure-Property Relationship Studies in Cardanol Polymers

Understanding the intricate relationship between the molecular structure of cardanol and the macroscopic properties of its derived polymers is fundamental to designing high-performance bio-based materials. Researchers extensively investigate how variations in cardanol's inherent features and its polymerization conditions influence the resulting polymer networks.

Influence of Alkyl Chain Length on Polymer Network Properties

The long, flexible C15 alkyl side chain of cardanol plays a significant role in modulating the properties of cardanol-based polymers, often acting as an internal plasticizer wikipedia.orgfao.org. This inherent flexibility contributes to improved elasticity and lower glass transition temperatures (Tg) in the resulting materials fao.org. For instance, polyurethane (PU) films prepared from cardanol derivatives exhibit excellent elongation and moderate hardness, with the material possessing tunable mechanical properties due to the plasticizing effect of these alkyl chains wikipedia.org. Studies have shown that films prepared with cardanol diol as a chain extender were notably soft and flexible, in contrast to the brittle films obtained with butane (B89635) diol nii.ac.jp. This is attributed to the higher molecular weight of cardanol and its dangling alkyl chain, which lead to lower crystallinity nii.ac.jp. Furthermore, the incorporation of cardanol side chains into n-type polymers, such as P(NDICL-T2), has been observed to increase polymer chain flexibility, thereby lowering the glass transition temperature and potentially improving solubility and film-forming properties fao.org. The flexibility imparted by the alkyl chain can also influence molecular packing and reduce steric hindrance, which are critical factors in enhancing electron mobility in certain polymer systems nih.govfao.org.

Impact of Crosslinking Density on Material Performance

Crosslinking density is a critical parameter that dictates the mechanical, thermal, and chemical performance of cardanol-based polymers. Generally, a higher crosslinking density leads to enhanced physical properties such, as hardness, impact resistance, and tensile performance, alongside improved chemical resistance and thermal stability wikipedia.orgnii.ac.jpjst.go.jp.

In cardanol-based polyurethanes, the crosslink density is directly influenced by the cardanol content, and an increase in this density can enhance flexibility, tensile strength, and the glass transition temperature wikipedia.org. Similarly, functionalization of the unsaturation in the alkyl chain of CNSL compounds to form polyols with a higher hydroxyl number can increase the crosslink density, thereby improving mechanical properties like elastic modulus, tensile strength, and hardness jst.go.jp.

For epoxy resins, cardanol-based systems can achieve tunable mechanical properties through controlled crosslink density nih.govmdpi.comcdutcm.edu.cn. For example, dual UV/oxidative cured polyurethane dispersion (PUD) coatings exhibited higher cross-linking density, which translated into excellent thermal and mechanical properties, as well as superior resistance to chemicals, water, and organic solvents nii.ac.jp. Conversely, monobenzoxazine monomers derived from cardanol may suffer from lower crosslink density, which can be improved by proper functionalization, such as introducing additional polymerizable groups (e.g., oxazine, epoxy, or furan (B31954) rings) or increasing the aromatic content wikipedia.org. In some instances, the steric hindrance and plasticizing effect of the C15 side chains in cardanol-modified phenolic resins can result in a lower crosslinking density compared to traditional phenolic resins, potentially leading to inferior tensile strength wikipedia.org. However, the presence of cardanol bishydrazino-s-triazine polymer additives in epoxy coatings has been shown to increase network crosslink density, contributing to improved thermal, mechanical, adhesion, and anti-corrosion characteristics cdutcm.edu.cn.

Correlation of Molecular Architecture with Mechanical Attributes (e.g., Flexibility, Toughness, Tensile Strength)

The unique molecular architecture of cardanol, combining a rigid aromatic ring with a flexible aliphatic chain, allows for the tailoring of mechanical attributes in its polymer derivatives nih.govjst.go.jp.

Flexibility: The long aliphatic carbon-carbon chain in the cardanol molecule is primarily responsible for imparting flexibility to cured films, balancing the rigid and hard nature of the crosslinked structure nii.ac.jpresearchgate.net. Cardanol-derived polyurethane films are known for their excellent elongation and film-forming tendencies wikipedia.org. Cardanol-modified polyurethane dispersions have been observed to form soft and flexible films, with no breakage even at 1600% elongation when 26 wt% of cardanol diol was used as a chain extender nii.ac.jp. An increased bio-content in cardanol-based epoxy resins has also been shown to enhance flexibility researchgate.net.

Toughness and Impact Resistance: Cardanol-based resins can exhibit improved impact resistance compared to commercial epoxy resins researchgate.net. The incorporation of cardanol triazine Schiff base polyimine additives into epoxy coatings has been shown to increase the flexibility and impact resistance, allowing them to pass bending tests despite increased crosslink density cdutcm.edu.cn.

Tensile Strength: The tensile strength of cardanol-based polymers is significantly influenced by their molecular architecture and crosslinking density. For instance, increasing the concentration of formaldehyde (B43269) in cardanol-based epoxidized resole resins has been shown to gradually increase tensile strength, attributed to increased crosslink density researchgate.net. In bio-based epoxy/clay nanocomposites, the incorporation of active Girard's reagent clay (PG-clay) at 4 wt% led to a remarkable 970% increase in tensile strength compared to the pure cardanol resin mdpi.com. However, the steric hindrance and plasticizing effect of the C15 side chains in cardanol-modified phenolic resins can sometimes result in lower crosslinking density and, consequently, inferior tensile strength compared to unmodified phenolic resins wikipedia.org.

Hardness: Crosslinking generally improves the hardness of cardanol-based films wikipedia.org. Polyols with higher hydroxyl functionality lead to increased hardness in cardanol-based polymers jst.go.jp.

Table 1: Mechanical Properties of Cardanol-Based Epoxy Composites with Clay Reinforcement mdpi.com

| Material | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| Pure Cardanol Epoxy Resin | 0.60 | 13.76 | - |

| Cardanol Epoxy / 4 wt% NG-clay | 1.37 | 60.50 | 101 |

| Cardanol Epoxy / 4 wt% PG-clay | 6.42 | 547.04 | 428 |

Viscoelastic Behavior and Modulus Analysis

Viscoelasticity describes materials that exhibit both viscous and elastic characteristics when undergoing deformation. The modulus, a measure of stiffness, is a key indicator of a material's resistance to deformation. Cardanol's unique structure significantly influences the viscoelastic behavior and modulus of its derived polymers.

The long aliphatic side chain of cardanol contributes to the viscoelastic properties by controlling viscosity and flexibility researchgate.net. Dynamic Mechanical Analysis (DMA) of cardanol-based epoxy/anhydride (B1165640) systems has revealed a rubbery-plateau modulus in the range of 0.65–0.78 MPa, with a crosslinking density approximately 2 × 10–4 mol cm–3 mdpi.com. These systems also demonstrated high thermal stability, with major weight losses only occurring between 400 and 600 °C mdpi.com.

In carbon black-reinforced cardanol-modified natural rubber compounds, a non-linear viscoelastic behavior, known as the Payne effect, is observed, where the low-strain modulus (G′0) increases more significantly than the high-strain modulus (G′∞). While the tensile moduli of these compounds increase with carbon black loading, they are found to be lower for cardanol-grafted natural rubber compared to unmodified natural rubber at equal loadings, primarily due to the plasticizing effect of the grafted cardanol.

Furthermore, studies on cardanol-based epoxy resins with increased bio-content indicate an enhancement in flexibility and viscoelastic behavior, which correlates with a decrease in modulus values researchgate.net. DMA studies on dual UV/oxidative cured PUD coatings also showed a higher cross-link density and an elevated glass transition temperature, confirming improved thermal and mechanical properties nii.ac.jp.

Bio-Based Composite Materials

The growing demand for sustainable and environmentally friendly materials has positioned cardanol as a promising bio-based feedstock for the development of novel composite materials wikipedia.orgnii.ac.jpresearchgate.net. Its renewable origin and unique structural features make it an attractive alternative to petroleum-based components in various applications.

Reinforcement with Cellulosic Nanofibers and Other Bio-Fillers

The integration of bio-fillers, particularly cellulosic nanofibers, into cardanol-based polymer matrices is a key strategy for enhancing the mechanical, thermal, and functional properties of bio-based composites.

Research has demonstrated the successful reinforcement of bio-based epoxy polymers, derived from CNSL-based epoxy cardanol prepolymer (ECP) and phenalkamine, using cellulose (B213188) nanofibers (CNFs) nii.ac.jpjst.go.jp. Specifically, more hydrophobic CNFs, which chemically bonded with phenalkamine, led to significant improvements in the mechanical and thermal properties of the composites jst.go.jp. For instance, composites with a 2.0 wt% CNF content achieved a tensile strength of 85 MPa and a Young's modulus of 500 MPa, representing a 2.9-fold and 9.4-fold increase, respectively, compared to the base epoxy resin jst.go.jp. This highlights the potential of CNSL-based epoxy composites reinforced with hydrophobic CNFs for applications such as bio-based coatings, films, and resins jst.go.jp.

Beyond cellulosic nanofibers, other bio-fillers have also shown promise in enhancing cardanol-based materials. The incorporation of nanoclay into cardanol epoxy resin matrices is an effective method to improve their thermal and mechanical properties mdpi.com. Studies have shown that cardanol epoxy resin/Girard's reagent clay (G-clay) nanocomposites exhibit substantial enhancements in mechanical performance. For example, the addition of 4 wt% of active Girard's reagent clay (PG-clay) to cardanol epoxy resin resulted in a remarkable 970% increase in tensile strength, a 3974% increase in modulus, and a 428% increase in elongation at break mdpi.com. This significant improvement is attributed to the amino groups in the active PG-clay, which participate in the curing reaction of the epoxy resin, forming chemical bonds between the clay layers and the resin matrix, thereby establishing strong interfacial forces mdpi.com.

Table 2: Mechanical Property Enhancement of Cardanol Epoxy with G-clay Nanocomposites mdpi.com

| Property | Pure Cardanol Epoxy Resin (MPa) | Cardanol Epoxy / 4 wt% PG-clay (MPa) | % Enhancement |

| Tensile Strength | 0.60 | 6.42 | 970 |

| Modulus | 13.76 | 547.04 | 3974 |

| Elongation at Break | - | 428 | 428 |

Interfacial Adhesion and Dispersion Mechanisms in Composites

Cardanol plays a significant role in enhancing the interfacial adhesion and dispersion mechanisms within composite materials. The presence of cardanol can notably influence the bonding between different components, such as carbon fibers and resin matrices. fishersci.no Studies have shown that increasing cardanol content, up to an optimal level (e.g., 25%), can lead to a tighter adhesion and stronger interfacial bonding between carbon fibers and phenolic resin. fishersci.no This improvement is attributed to cardanol's ability to facilitate chemical bonding between the fiber and the resin. fishersci.no

Furthermore, the modification of carbon fibers with cardanol has been demonstrated to dramatically improve interfacial wettability and compatibility with unsaturated polyester (B1180765) resins (UPR). fishersci.se This enhanced compatibility results in a significant increase in the interfacial shear strength (ILSS) of the composites. For instance, carbon fiber-cardanol composites exhibited an ILSS value of 68.13 MPa, representing a 41.35% increase compared to untreated carbon fiber composites (48.2 MPa). fishersci.se The mechanisms behind this enhancement include the formation of a hierarchical structure with increased surface roughness, which creates a gradient modulus at the interface and boosts mechanical interlocking points with the resin. fishersci.se Additionally, cardanol layers can substantially increase the fiber surface energy, thereby improving interfacial wettability. fishersci.se The formation of covalent bonds between the modified fibers and the matrix resin is a primary contributor to these interfacial improvements. fishersci.se

Cardanol and its derivatives also influence dispersion behavior in various systems. For example, cardanol and polycardanol are known to affect the dispersion of asphaltenes in model solvent mixtures, with cardanol acting as a dispersant. lipidmaps.org In polymer matrices, cardanol can serve as a reactive dispersing agent. When incorporated into waterborne polyurethanes, cardanol-derived dispersants can enhance tensile strength, thermal stability, water resistance, and water vapor barrier properties, forming a semi-interpenetrating network through UV-irradiation cross-linking. guidetopharmacology.org The addition of nanoclay to cardanol epoxy resins has also been shown to improve dispersion and compatibility within the epoxy matrix, leading to enhanced thermal and mechanical properties of the resulting nanocomposites. tcmsp-e.com

Table 1: Effect of Cardanol Content on Interfacial Adhesion in Carbon Fiber Composites

| Composite Type | Cardanol Content (%) | Interfacial Shear Strength (ILSS) (MPa) | Improvement (%) vs. Untreated CF | Source |

| Untreated CF | 0 | 48.2 | - | fishersci.se |

| Sized CF | - | 52.79 | 9.5% | fishersci.se |

| CF-Cardanol | Optimal (e.g., 20-25%) | 68.13 | 41.35% | fishersci.nofishersci.se |

Cardanol in Nanomaterial Fabrication

Cardanol is a highly valuable and renewable raw material for the fabrication of a diverse range of soft nanomaterials, including nanotubes, nanofibers, gels, and surfactants. nih.govontosight.ainih.govscitoys.com Its unique molecular architecture allows for the generation of hierarchical functional nanomaterials through non-covalent soft-chemical routes. nih.govontosight.ainih.gov

Self-Assembly of Cardanol Amphiphiles into Soft Nanostructures (e.g., Micelles, Nanovesicles)

Table 2: Characteristics of Cardanol-Based Self-Assembled Nanostructures

| Nanostructure Type | Key Components | Formation Conditions | Typical Size Range (Diameter) | Source |

| Spherical Micelles | Pure Cardanol | Borate (B1201080) buffer, alkaline pH | Not explicitly stated, but generally nanoscale | nih.govfishersci.nlguidetopharmacology.org |

| Mixed Nanovesicles | Cardanol, Cholesterol | Aqueous medium, stirring-induced self-assembly (solvent-free) | 227–375 nm | nih.govfishersci.nlguidetopharmacology.orgnih.govfishersci.secenmed.comuni.lu |

Nanotube and Nanofiber Generation

Cardanol is a valuable precursor for the generation of nanotubes and nanofibers. nih.govontosight.ainih.govscitoys.com Specifically, cardanol glycolipids have been shown to form nanotubes, with the degree of saturation in the cardanol side chain influencing the formation and fine structure of these nanotubes. sigmaaldrich.com

Beyond direct self-assembly, cardanol and its derivatives act as soft templates in the synthesis of other nanomaterials. Cashew Nut Shell Liquid (CNSL), which contains cardanol as a major component, functions as a soft template during the synthesis of polyaniline (PAni). tcichemicals.comciteab.com This templating effect promotes the formation of PAni nanofibers with controlled dimensions through a self-assembly process. tcichemicals.comciteab.com Functionalized cardanol, such as that modified with butane sulfonic acid, can serve as a dopant in PAni synthesis, leading to the formation of various nanostructures, including nanofibers. tcichemicals.comciteab.com When cardanol is used as a primary dopant for PAni, it facilitates the generation of PAni nanofibers, often mixed with particulates. tcichemicals.comciteab.com

Cardanol as a Template for Inorganic Nanomaterial Synthesis

The self-assembled nanostructures derived from cardanol, such as micelles, nanotubes, and nanofibers, can subsequently serve as templates for the synthesis of additional nanomaterials, including inorganic ones. nih.govontosight.ainih.gov Cardanol-based metal nanomaterials have been successfully produced through the coordination polymerization of the phenolic compound with various metal ions or molecules obtained from chemical modifications of cardanol. scitoys.comuni.lu These cardanol-derived structures are then utilized to prepare composite nanomaterials with metal oxides. scitoys.com

A notable application in this area is the use of cardanol to create nanostructured semiconductors for heterogeneous photocatalysis, particularly in water purification. For instance, ZnO nanostructures impregnated with cardanol-derived lipophilic porphyrins (H₂Pp-metal-free and CuPp-copper porphyrin) have been developed. scitoys.com These composite nanomaterials exhibited photocatalytic activity, demonstrated by the degradation of rhodamine B in aqueous solutions under visible-light irradiation and natural sunlight, yielding nanomaterials with a diameter of 55 nm. scitoys.com

Cardanol in Green Chemistry Methodologies

Design of Eco-Friendly Synthesis Routes

The design of synthesis routes that minimize waste, reduce energy consumption, and utilize non-hazardous substances is a cornerstone of green chemistry. Cardanol's inherent reactivity allows for the development of such eco-friendly methodologies.

Certain polymerization reactions involving cardanol can proceed efficiently without the need for external catalysts, thereby simplifying purification processes and avoiding issues related to catalyst toxicity and disposal.

Thermally-Induced Polymerization: Benzoxazine (B1645224) monomers derived from cardanol can undergo polymerization through a thermally accelerated ring-opening mechanism without the addition of an initiator or catalyst. techscience.cn This process is characterized by near-zero shrinkage and does not release toxic by-products, making it an attractive green alternative to traditional thermoset chemistries. techscience.cn

Oxidative Crosslinking: The unsaturated C-15 alkyl chain of cardanol is susceptible to oxidative crosslinking reactions. nih.gov This property is particularly useful in the formation of polymeric films and coatings. The polymerization can be initiated by heat under aerobic conditions or through UV irradiation, which facilitates a fast, self-crosslinking mechanism. nih.gov

Eliminating volatile organic solvents, which are often toxic and contribute to air pollution, is a primary goal of green synthesis. Several solvent-free methods have been successfully applied to cardanol.

Enzymatic Polycondensation: A notable example is the solvent-free enzymatic polycondensation of a cardanol-derived diol to produce 100% bio-based polyesters. acs.org This process, conducted at mild temperatures (below 90 °C), represents a paradigm for a green circular economy approach. acs.org

Grinding Polymerization: A cross-linked polymer of cardanol has been synthesized in high yield (up to 80%) within minutes by grinding cardanol with anhydrous FeCl3 powder at ambient temperature in a solvent-free system. researchgate.net This mechanochemical approach significantly reduces waste and energy input.

When solvents or reagents are necessary, the principles of green chemistry advocate for the use of non-toxic, renewable, and environmentally benign alternatives.

Dimethyl Carbonate (DMC): DMC has been identified as an effective green methylating agent for cardanol. scientific.netresearchgate.netscientific.net It serves as a non-toxic alternative to hazardous reagents like dimethyl sulfate (B86663) and methyl iodide. researchgate.netscientific.net The methylation of cardanol's phenolic hydroxyl group using DMC proceeds with high yield and purity. scientific.netresearchgate.net Research has optimized the reaction conditions to maximize efficiency. scientific.netresearchgate.net

Table 1: Optimized Conditions for Green Methylation of Cardanol using DMC

| Parameter | Condition | Yield of Methyl Cardanol | Purity | Source |

|---|---|---|---|---|

| Molar Ratio (Cardanol:DMC:TBAB:K2CO3) | 5:160:3:3.75 | 82.20% | 96.92% | scientific.netresearchgate.net |

| Temperature | 200 °C | 82.20% | 96.92% | scientific.netresearchgate.net |

| Reaction Time | 10 hours | 82.20% | 96.92% | scientific.netresearchgate.net |

Biomass-Derived Solvents: In processes where a solvent is required for workup and purification, green alternatives are being explored. For instance, the biomass-derived solvent methyl-tetrahydrofuran (MeTHF) has been used to recover cardanol-based polyesters, avoiding the use of petroleum-derived solvents. acs.org

Eco-Friendly Reagents: The synthesis of cardanol derivatives has been achieved using eco-friendly reagents like hydrogen peroxide as a safer oxidant. rsc.org

Advanced processing technologies that enhance energy efficiency and reduce reaction times are integral to modern green chemistry.

Microwave-Assisted Synthesis: The synthesis of cardanol-based novolac-type phenolic resins has been successfully carried out using microwave irradiation. researchgate.netijddr.inijddr.in This method offers a significant advantage by reducing the reaction time by as much as half compared to conventional heating methods, while yielding products with comparable molecular weight and properties. researchgate.netijddr.insemanticscholar.org

Continuous Flow Synthesis: Continuous flow microfluidics has been employed as an environmentally friendly method to assemble cardanol and cholesterol into nanostructures. acs.org This technique allows for operation with reduced amounts of reagents, lower temperatures, and the elimination of waste, ensuring the production of size-monodisperse nanostructures without needing further purification steps. acs.org Furthermore, certain synthesis pathways for cardanol-based monomers have been identified as being amenable to continuous flow processes, which would be a promising solution for industrial-scale green production. rsc.org

Sustainable Material Development from Cardanol

Cardanol is a key resource for developing sustainable materials that can replace petroleum-based products in various applications, thereby reducing environmental impact.

One of the most promising applications of cardanol is in the development of bio-based plasticizers, which are essential additives for improving the flexibility and processability of polymers like polyvinyl chloride (PVC). sci-hub.se Cardanol-based plasticizers offer a renewable and potentially less toxic alternative to traditional phthalate (B1215562) plasticizers. researchgate.netrsc.org

Internal and External Plasticizers: Cardanol can be used as an external plasticizer, where it is blended with the polymer, or as an internal plasticizer, where it is chemically grafted onto the polymer chain. tandfonline.comrsc.org Covalently linking cardanol to PVC chains via click chemistry results in an internal plasticizer with excellent thermal stability and near-zero migration, a significant advantage over conventional additives that can leach out over time. rsc.orgmdpi.com

Performance Enhancement: Research has demonstrated that cardanol derivatives, such as cardanol acetate (B1210297) (CA) and epoxidized cardanol acetate (ECA), are effective plasticizers for PVC. sci-hub.seepa.gov ECA, in particular, shows flexibility, compatibility, and thermal stability comparable to commercial plasticizers. sci-hub.seepa.gov Modified cardanol (MC), specifically phosphorylated cardanol, when used as a secondary plasticizer to partially replace dioctyl phthalate (DOP), has been shown to significantly improve the performance of soft PVC. acs.orgnih.gov

Table 2: Performance of Modified Cardanol (MC) as a Secondary Plasticizer in PVC Blends

| Property | PVC with DOP only (MC-0) | PVC with DOP and MC (MC-4) | Source |

|---|---|---|---|

| Tensile Strength | 17.7 MPa | 25.7 MPa | acs.orgnih.gov |

| Elongation at Break | 256% | 432% | acs.orgnih.gov |

| Thermal Stability (T10) | Increased with MC content | Increased with MC content | nih.gov |

| Char Residue at 600 °C | 7.1% | 17.4% (for 10 phr MC) | nih.gov |

| Leaching Resistance | - | 6 times higher than DOP | acs.org |

These findings underscore the potential of cardanol-derived plasticizers to not only replace petroleum-based counterparts but also to enhance the material properties of the final polymer product. researchgate.netnih.gov

Eco-Friendly Coating Formulations

Cardanol, a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), is a significant building block for developing eco-friendly coating formulations. wikipedia.orgtechscience.cn Its unique molecular structure, featuring a phenolic ring, a long hydrophobic aliphatic chain, and unsaturation in that chain, provides a versatile platform for creating a variety of high-performance resins. techscience.cntechniques-ingenieur.fr These resins can replace or reduce the dependency on petroleum-based counterparts like phenol (B47542) and bisphenol-A in coating systems. techniques-ingenieur.frsbpolymers.inresearchgate.net The inherent hydrophobicity imparted by the C15 alkyl chain leads to excellent water resistance and anti-corrosion properties, making Cardanol-based coatings highly suitable for marine and protective applications. sbpolymers.incardolite.comcureusjournals.com

Researchers have successfully synthesized various Cardanol-based polymers for coatings, including epoxy resins, polyurethanes, and phenolic resins, often through solvent-free or environmentally benign processes. nii.ac.jpresearchgate.nettechscience.comtechscience.cn For instance, Cardanol can be used to create epoxy resins and phenalkamine curing agents, which are known for their durability and are used in applications like concrete floor coatings. wikipedia.org The modification of Cardanol through chemistries like thiol-ene click reactions has been employed to synthesize polyols for polyurethane (PU) coatings. techscience.cn These bio-based PU coatings have demonstrated excellent mechanical, chemical, thermal, and anticorrosive properties, often outperforming commercial acrylic-PU coatings. techscience.cn

The development of waterborne Cardanol-based systems is another significant stride in green chemistry. cureusjournals.comresearchgate.net These aqueous systems, including polyurethane dispersions (PUDs) and epoxy curing agents, help to drastically reduce the volatile organic compounds (VOCs) that are a major concern in conventional solvent-based coatings. cureusjournals.com Studies on waterborne coatings derived from Cardanol have shown superior advantages like fast curing, excellent adhesion, and enhanced performance, addressing concerns about the durability of water-based systems. cureusjournals.com

Research has also focused on advanced functionalities, such as self-healing anti-corrosion coatings. One study detailed the fabrication of graphene oxide-modified microcapsules containing Cardanol-based epoxy resin and an amine curing agent. european-coatings.com When incorporated into a coating, these microcapsules can rupture upon damage and release the healing agents, restoring the coating's protective properties. After 60 days of immersion in a saline solution, these self-healing coatings exhibited a low-frequency impedance modulus three orders of magnitude higher than systems without the graphene oxide modification, indicating superior corrosion protection. european-coatings.com

| Coating Type | Key Findings | Performance Highlights | Reference |

|---|---|---|---|

| Cardanol-Based Polyurethane (PU) | Synthesized via thiol-ene click chemistry and cured with various polyisocyanates. | Exhibited excellent mechanical, chemical, thermal, and anticorrosive properties compared to commercial acrylic-PU coatings. | techscience.cn |

| Self-Healing Epoxy Coating | Developed using graphene oxide (GO) modified microcapsules with a Cardanol-based epoxy resin and amine curing agent. | After scratching, the impedance modulus returned to its original value over 7 days in a 3.5 wt% NaCl solution, demonstrating effective self-healing and corrosion protection. | european-coatings.com |

| Waterborne Polyurethane Dispersions (PUDs) | Cardanol diol used as a chain extender. | Films were soft and flexible, with no breakage observed at 1600% elongation (at 26 wt% Cardanol diol). Contact angle increased with higher Cardanol content, indicating enhanced hydrophobicity. | cureusjournals.com |

| Epoxy-Cardanol Resin Paints | Formulated with anticorrosive pigments like micaceous iron oxide and zinc phosphate (B84403). | Showed superior anticorrosive properties compared to paints based on unmodified epoxy resin. Also exhibited increased tensile strength and bond with steel. | sbpolymers.in |

Polymers for Sustainable Packaging Applications

The drive for a circular economy has intensified the search for sustainable and biodegradable alternatives to petroleum-based plastics in the packaging industry. Cardanol serves as a valuable bio-based building block for creating polymers with potential applications in eco-friendly packaging. acs.orgresearchgate.net Its inherent properties, such as hydrophobicity and flexibility, are advantageous for packaging materials that require moisture resistance and durability. researchgate.net The presence of multiple reactive sites on the Cardanol molecule allows for its incorporation into various polymer backbones, including polyesters and bio-composites. nii.ac.jpacs.org

One promising area of research is the use of Cardanol derivatives as additives to improve the properties of existing bioplastics like polylactic acid (PLA). acs.orgresearchgate.net PLA, while biodegradable, is known for its brittleness, which limits its applications. researchgate.net Cardanol-based polyesters, synthesized through green methods like enzymatic catalysis in solventless systems, have been investigated as bio-plasticizers for PLA. acs.org The addition of these Cardanol-based polymers to PLA has been shown to increase the elongation at break, making the resulting blends more flexible and less brittle. acs.org This enhanced ductility makes the material more suitable for food packaging applications. acs.org

Furthermore, the synthesis of novel bio-composites is another key application. Researchers have combined Cardanol-derived prepolymers with natural fibers, such as jute, to create materials with a high percentage of renewable content. rsc.orgrsc.org For instance, a Cardanol-based benzoxazine monomer has been synthesized and used to impregnate jute fibers, which are then thermally cured to form a bio-composite. rsc.orgrsc.org Similarly, Cardanol-based epoxy polymers have been reinforced with cellulose (B213188) nanofibers (CNF), another abundant and biodegradable material. nii.ac.jp These approaches leverage the synergistic properties of Cardanol-based polymers and natural reinforcements to create sustainable materials with enhanced thermal and mechanical properties suitable for packaging. nii.ac.jp

The development of fully bio-based polymers from Cardanol is also an active area of research. By functionalizing Cardanol with groups like acrylates, it can be used in photoinduced polymerization (UV curing), a sustainable and low-energy process, to create crosslinked films. mdpi.com While these polymers may have properties suitable for coating applications on packaging, combining them with bio-based reinforcements like microfibrillated cellulose (MFC) can yield composites with improved mechanical strength for more structural packaging roles. mdpi.com

| Polymer System | Methodology | Key Research Finding | Potential Packaging Application | Reference |

|---|---|---|---|---|

| Cardanol-Based Polyesters in PLA | Enzymatic polycondensation of a Cardanol-derived diol with bio-derived diacids (adipic acid, succinic acid). | The resulting 100% bio-based polyesters, when blended with PLA, acted as plasticizers, leading to an increase in the elongation at break of the final material. | Flexible films for food packaging with improved ductility. | acs.org |

| Cardanol-Benzoxazine/Jute Fiber Bio-composites | A novel Cardanol-based benzoxazine monomer was synthesized and used to impregnate jute fibers, followed by thermal curing. | Successfully produced bio-composites with a high percentage of renewable materials. | Rigid or semi-rigid sustainable packaging components. | rsc.orgrsc.org |

| Cardanol-Epoxy/Cellulose Nanofiber (CNF) Composites | All Cardanol-based epoxy and amine components were combined with CNF. | CNF reinforcement improved the thermal and mechanical properties of the Cardanol-based epoxy polymer. | Reinforced packaging films or containers. | nii.ac.jp |

| Cardanol-based Biopolymers with Polyvinyl Alcohol (PVA) | Chemical crosslinking of PVA with Cardanol-based polyols (PCD). | Bio-polyurethane films produced with these polyols exhibited superior tensile strength and thermal stability compared to conventional polyurethane films. | Biodegradable films and containers. | nih.gov |

Life Cycle Assessment (LCA) Considerations for Cardanol-Based Products

A crucial aspect of establishing Cardanol as a green chemistry alternative is evaluating the environmental impact of its products through a Life Cycle Assessment (LCA). An LCA provides a cradle-to-gate or cradle-to-grave analysis of the environmental footprint, including factors like global warming potential (GWP), fossil fuel depletion, and energy consumption. As industries increasingly seek to reduce their carbon footprint, such assessments are vital for validating the sustainability claims of bio-based materials. npcsblog.comrenewable-carbon.eu

Cardanol is derived from Cashew Nut Shell Liquid (CNSL), an agricultural by-product, which is an advantageous starting point from a sustainability perspective as it repurposes agro-waste and does not compete with food sources. techniques-ingenieur.frnpcsblog.com This circular economy approach lowers the dependency on petrochemical feedstocks. npcsblog.com The production process itself can offer environmental benefits, such as a low carbon footprint and the potential for energy recovery from the combustion of the cashew shells. npcsblog.com

A cradle-to-gate LCA performed by the nova-Institute on a high-purity Cardanol product (NX-2026) provided quantitative data on its environmental impact. The study found that the production of 1 kg of this Cardanol resulted in a net removal of 1.11 kg of CO2 equivalents from the environment. renewable-carbon.eu This is because the CO2 captured by the cashew tree during photosynthesis exceeds the CO2 equivalents released during the production process. renewable-carbon.eu In contrast, the production of 1 kg of nonylphenol, a petro-based alternative, is reported to release 1.63 kg of CO2 equivalents. renewable-carbon.eu This highlights a significant advantage for Cardanol in terms of global warming potential.

| Product | LCA Metric (per kg of product) | Result | Source of Comparison | Reference |

|---|---|---|---|---|

| High-Purity Cardanol (NX-2026) | Global Warming Potential (GWP) | Net -1.11 kg CO2 eq. (CO2 absorbed from the environment) | Production of Nonylphenol releases +1.63 kg CO2 eq. | renewable-carbon.eu |

| Epichlorohydrin (B41342)/Cardanol Adhesive | Overall Environmental Impact | ~30% lower than the petro-adhesive's production process. | Conventional petroleum-based epoxy resin. | mdpi.com |

| CNSL-based Polyols and Phenalkamine | GWP & Fossil Fuel Depletion Potential | Lower than petro-based materials with similar functionalities. | Petro-based materials of similar functionalities. | renewable-carbon.eu |

Emerging Research Frontiers of Cardanol

Cardanol-Based Vitrimers

Vitrimers represent a novel class of covalently cross-linked polymers that combine the robust mechanical properties of thermosets with the reprocessability and recyclability of thermoplastics. This unique behavior is attributed to dynamic covalent bonds within their network, which can undergo reversible exchange reactions upon external stimuli, typically heat. Cardanol, with its inherent flexibility and reactive sites, is proving to be an excellent bio-based precursor for the development of high-performance vitrimeric materials.

Dynamic Covalent Networks and Self-Healing Mechanisms

Cardanol-based vitrimers often leverage dynamic transesterification reactions for their network rearrangement and self-healing capabilities. Researchers have successfully synthesized catalyst-free cardanol-based epoxy vitrimers where poly-hydroxy and tertiary amine structures within the cardanol-derived curing agents act as internal catalysts for dynamic transesterification wikipedia.orgwikipedia.org. This internal catalysis facilitates topological network rearrangement, enabling stress relaxation and self-healing without the need for external catalysts, many of which can be toxic or corrosive wikipedia.orgwikipedia.org.

Another approach involves utilizing citric acid as a curing agent for epoxy cardanol glycidyl (B131873) ether (ECGE) to create fully bio-based vitrimers. The hydroxyl groups in citric acid promote the formation of numerous hydrogen bonds, which facilitate the topological network rearrangement, leading to self-healing properties even in the absence of additional catalysts americanelements.comthegoodscentscompany.com. Such vitrimers have demonstrated effective dynamic transesterification reactions, as confirmed by stress relaxation experiments americanelements.com.

Detailed research findings indicate impressive stress relaxation behaviors and low activation energies in these materials. For instance, cardanol-based epoxy vitrimers have shown rapid stress relaxation times, with one study reporting 1500 seconds at 180 °C and a low activation energy of 92.29 kJ·mol⁻¹ wikipedia.orgwikipedia.org. Another study on doubly dynamic vitrimers, incorporating both disulfide and ester exchanges from cardanol, reported an even faster stress relaxation time of 5.6 minutes and a lower activation energy of 36.58 kJ/mol tcichemicals.com. These characteristics are crucial for efficient self-healing, allowing the material to repair damage by re-forming covalent bonds across fractured surfaces.

Shape Memory Functionality

Beyond self-healing, cardanol-based vitrimers also exhibit excellent shape memory functionality, a property critical for applications requiring materials to recover their original shape after deformation. This feature arises from the ability of the dynamic covalent networks to undergo topological freezing transitions americanelements.com.

Studies have demonstrated both single and dual-shape memory effects in cardanol-derived vitrimers. For example, epoxy cardanol glycidyl ether (ECGE)-citric acid (CA) vitrimers have shown the ability to recover a temporary "O" shape back to a permanent rectangle when heated above their glass transition temperature (Tg) americanelements.com. Furthermore, these materials can exhibit dual-shape memory, where a temporary "S" shape can be permanently set and then recovered from another temporary shape by heating to different temperatures americanelements.com. This dual-shape memory capability highlights the sophisticated control over network topology achievable with cardanol-based vitrimers.

Reprocessability and Recyclability of Vitrimeric Materials